molecular formula C9H17N3 B13323110 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13323110
M. Wt: 167.25 g/mol
InChI Key: GDPDLMHQZHZALY-UHFFFAOYSA-N
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Description

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction between tert-butylhydrazine and 1,4-dimethyl-3-oxobutanenitrile under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Solvent-free condensation and reductive amination are commonly employed techniques. These methods are favored due to their operational simplicity, short reaction times, and minimal purification requirements .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
  • 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Uniqueness

3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dimethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-tert-butyl-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6-7(9(2,3)4)11-12(5)8(6)10/h10H2,1-5H3

InChI Key

GDPDLMHQZHZALY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(C)(C)C)C)N

Origin of Product

United States

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